molecular formula C12H14O4 B7884583 Ethyl 4-hydroxy-3-methoxycinnamate

Ethyl 4-hydroxy-3-methoxycinnamate

Cat. No.: B7884583
M. Wt: 222.24 g/mol
InChI Key: ATJVZXXHKSYELS-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3-methoxycinnamate, also known as ethyl ferulate, is an organic compound with the molecular formula C12H14O4. It is an ester derivative of ferulic acid, a naturally occurring phenolic compound found in plant cell walls. Ethyl ferulate is known for its antioxidant properties and is used in various applications, including cosmetics, pharmaceuticals, and food additives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl ferulate can be synthesized through the esterification of ferulic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol, allowing the reaction to proceed efficiently.

Industrial Production Methods

In industrial settings, ethyl ferulate is produced using similar esterification methods but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to isolate the desired product. The purity of the final product is ensured through various purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl ferulate undergoes several types of chemical reactions, including:

    Oxidation: Ethyl ferulate can be oxidized to form various oxidation products, including quinones and other phenolic derivatives.

    Reduction: Reduction of ethyl ferulate can lead to the formation of dihydroferulic acid derivatives.

    Substitution: Ethyl ferulate can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and phenolic derivatives.

    Reduction: Dihydroferulic acid derivatives.

    Substitution: Various substituted ferulate esters.

Scientific Research Applications

Herbicidal Activity

Overview
Ethyl ferulate has been identified as an effective herbicide, particularly against certain weed species. Research indicates that it exhibits significant inhibitory effects on weeds such as Digitaria sanguinalis, Amaranthus retroflexus, and Setaria viridis.

Case Study
A study conducted in 2015 demonstrated that ethyl ferulate had an IC50 value of 281.53 mg/L against Digitaria sanguinalis, indicating its potential as a selective herbicide with minimal toxicity to non-target crops . The compound was synthesized using a straightforward method involving ferulic acid and dehydrated alcohol, yielding a product with high purity and effectiveness.

Table: Herbicidal Efficacy of Ethyl Ferulate

Weed SpeciesIC50 (mg/L)
Digitaria sanguinalis281.53
Amaranthus retroflexus90.13
Setaria viridis155.86

Cancer Chemoprevention

Overview
Ethyl ferulate has emerged as a promising candidate for cancer chemoprevention, particularly in esophageal squamous cell carcinoma (ESCC). It acts as an mTOR inhibitor, which is crucial for regulating cell growth and proliferation.

Case Study
A study published in 2022 investigated the effects of ethyl ferulate on ESCC progression. The results showed that treatment with ethyl ferulate significantly inhibited the growth of ESCC cells in vitro and reduced tumor growth in patient-derived xenograft models. The compound induced G1 phase cell cycle arrest and modulated the expression of cell cycle regulatory proteins, suggesting its potential role in cancer therapy .

Dermatological Applications

Overview
Ethyl ferulate is also recognized for its protective effects against skin damage caused by reactive oxygen species (ROS). Its antioxidant properties make it a valuable ingredient in skincare formulations.

Case Study
Research highlighted the role of ethyl ferulate in mitigating oxidative stress in skin cells, thereby reducing the risk of skin cancers and other skin diseases associated with ROS-induced damage . Its incorporation into sunscreens has been noted to enhance photoprotection against UV radiation.

Osteoporosis Management

Overview
Recent studies have explored the potential of ethyl ferulate in managing osteoporosis by regulating osteoclastogenesis, the process responsible for bone resorption.

Case Study
A study indicated that ethyl ferulate could attenuate ovariectomy-induced osteoporosis by inhibiting the formation of osteoclasts through modulation of mitogen-activated protein (MAP) signaling pathways . This suggests its application in developing therapeutic strategies for bone health.

Mechanism of Action

Ethyl ferulate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell survival. Molecular targets include enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

Comparison with Similar Compounds

Ethyl ferulate is similar to other ferulic acid esters, such as methyl ferulate and butyl ferulate. it has unique properties that make it distinct:

    Methyl ferulate: Similar antioxidant properties but differs in solubility and volatility.

    Butyl ferulate: Has a longer alkyl chain, which affects its hydrophobicity and application in different formulations.

Ethyl ferulate’s balance of hydrophilicity and lipophilicity makes it particularly useful in a wide range of applications, from pharmaceuticals to cosmetics.

Biological Activity

Ethyl 4-hydroxy-3-methoxycinnamate, commonly known as ethyl ferulate (FAEE), is an ester derivative of ferulic acid. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and herbicidal properties. This article provides a comprehensive overview of the biological activity associated with FAEE, supported by relevant data and case studies.

FAEE is synthesized from ferulic acid through esterification, which enhances its lipophilicity compared to its parent compound. This increased lipophilicity allows for better cellular penetration and bioavailability, making FAEE a more effective agent in various biological applications.

1. Antioxidant Activity

FAEE exhibits significant antioxidant properties, which are primarily attributed to its ability to scavenge reactive oxygen species (ROS). Studies have demonstrated that FAEE can inhibit the generation of ROS in activated neutrophils, showing efficacy comparable to well-known antioxidants like apocynin. The antioxidant capacity of FAEE was evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay, indicating its potential to reduce Fe(III) to Fe(II) effectively .

CompoundAntioxidant Activity (TEAC)
Ferulic AcidHigher than FAEE
Ethyl FerulateSignificant inhibition of ROS

2. Anti-Inflammatory Effects

FAEE has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) in LPS-stimulated macrophages, which is crucial for inflammatory responses. Additionally, it reduces the expression of inducible nitric oxide synthase (iNOS), further supporting its role in mitigating inflammation . The compound's anti-inflammatory effects were confirmed through luminol-dependent chemiluminescence assays that measured ROS release from neutrophils.

3. Neuroprotective Properties

Research indicates that FAEE can induce heme oxygenase-1 (HO-1) in neuronal cells, providing protection against oxidative stress and neurodegenerative conditions. This activity is critical as HO-1 plays a protective role in various neurological disorders by reducing oxidative damage . In one study, FAEE protected rat neurons from damage induced by amyloid β peptide, suggesting its potential application in Alzheimer's disease therapy .

4. Herbicidal Activity

FAEE has demonstrated herbicidal properties against several weed species. In a study evaluating its effectiveness, FAEE showed inhibitory effects on weeds such as Digitaria sanguinalis and Amaranthus retroflexus, with an IC50 value of approximately 281.53 mg/L. This suggests that FAEE could serve as an environmentally friendly herbicide with minimal toxicity to non-target crops .

Case Studies

Case Study 1: Neuroprotection Against Oxidative Stress
In a controlled experiment involving rat astrocytes and neurons exposed to oxidative stressors, treatment with FAEE resulted in increased cell viability and reduced markers of oxidative damage. The induction of HO-1 was noted as a key mechanism behind its protective effects.

Case Study 2: Anti-inflammatory Mechanism
A study assessing the effects of FAEE on human peripheral blood neutrophils revealed that pre-treatment with FAEE significantly reduced the production of superoxide anions compared to controls. This effect was linked to the inhibition of NADPH oxidase activity, a critical enzyme in ROS generation during inflammatory responses.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of ethyl 4-hydroxy-3-methoxycinnamate, and how can they influence experimental design?

Answer:

  • Molecular Formula : C₁₂H₁₄O₄ (MW: 222.24 g/mol) .
  • Melting Point : Discrepancies exist between sources: 56–61 °C (TCI) vs. 63–65 °C (J&K Scientific) . This variability suggests batch-dependent purity or polymorphic forms. Researchers should verify purity via GC (≥97% recommended) and use differential scanning calorimetry (DSC) to confirm melting behavior.
  • Solubility : Highly soluble in methanol and DMSO (10 mM), making it suitable for in vitro assays requiring organic solvents .
  • Handling : Use gloves, eye protection, and fume hoods due to skin/eye irritation risks (H315/H319) .

Q. What standardized methods are used to quantify this compound in biological matrices?

Answer:

  • Spectrophotometry : Measure absorbance at 320 nm in enzyme activity assays (e.g., feruloyl esterase), using Tris-HCl buffer (pH 9.0) and substrate concentrations ≥1% .
  • Chromatography : HPLC with UV detection (λ = 290–320 nm) or LC-MS for high sensitivity in pharmacokinetic studies. Retention times vary with mobile phase (e.g., acetonitrile/water gradients) .

Q. How is this compound synthesized, and what are common impurities?

Answer:

  • Esterification : React ferulic acid with ethanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Byproducts : Residual ferulic acid (retention on reverse-phase columns) and ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate from hydrogenation side reactions. Purify via recrystallization (methanol/water) or flash chromatography .

Advanced Research Questions

Q. How does this compound induce neuroprotective pathways, and what experimental models validate this?

Answer:

  • HO-1 Induction : In rat astrocytes, this compound upregulates heme oxygenase-1 (HO-1) via Nrf2/ARE signaling. Use Western blotting (anti-HO-1 antibodies) and siRNA knockdown to confirm pathway involvement .
  • Oxidative Stress Models : Pretreat neuronal cultures with 10–50 μM compound before H₂O₂ exposure. Measure ROS reduction via DCFH-DA fluorescence and cell viability via MTT assay .

Q. What catalytic systems optimize the production of this compound from lignin?

Answer:

  • SO₄²⁻/ZrO₂-ATP Catalyst : Achieves β-O-4 bond cleavage in lignin-derived polymers. Reaction conditions: 180°C, 3.5 MPa H₂, ethanol solvent. Yields ~22% via GC-MS analysis (m/z 222 [M−H]⁻) .
  • Byproduct Control : Co-fed H₂ suppresses ketone formation (e.g., 4-hydroxy-3-methoxyacetophenone). Monitor via GC-FID with a DB-5MS column .

Q. How does structural modification of this compound enhance its acaricidal activity?

Answer:

  • SAR Insights :
    • Methoxy Group : Removal (e.g., ethyl cinnamate) reduces activity against Psoroptes cuniculi.
    • Esterification : Ethyl esters show higher bioavailability than methyl analogs (LC₅₀ = 0.8 mg/mL vs. 1.2 mg/mL) .
  • Synthesis : Optimize yields (55–81%) via Claisen-Schmidt condensation. Characterize via ¹H-NMR (δ 6.3–7.2 ppm for aromatic protons) and ESI-MS .

Properties

IUPAC Name

ethyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJVZXXHKSYELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001021502
Record name Ethyl ferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4046-02-0
Record name Ethyl ferulate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4046-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl ferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-hydroxy-3-methoxycinnamate
Ethyl 4-hydroxy-3-methoxycinnamate
Ethyl 4-hydroxy-3-methoxycinnamate
Ethyl 4-hydroxy-3-methoxycinnamate
Ethyl 4-hydroxy-3-methoxycinnamate
Ethyl 4-hydroxy-3-methoxycinnamate

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